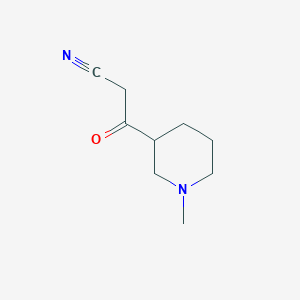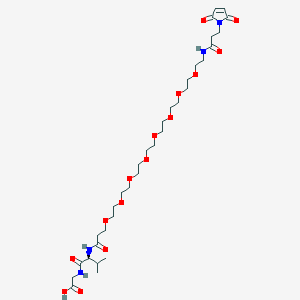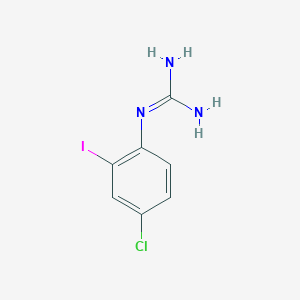
2,2-Dibromo-1-(4-(isopropyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-4-isopropylacetophenone is an organic compound characterized by the presence of two bromine atoms and an isopropyl group attached to an acetophenone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-4-isopropylacetophenone typically involves the bromination of 4-isopropylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of 2,2-Dibromo-4-isopropylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,2-Dibromo-4-isopropylacetophenone can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the acetophenone core.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Condensation: Catalysts such as tin(II) chloride or samarium(III) iodide are used in the presence of suitable solvents.
Major Products: The major products formed from these reactions include various substituted acetophenones, α,β-unsaturated ketones, and other brominated derivatives.
科学研究应用
2,2-Dibromo-4-isopropylacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
作用机制
The mechanism by which 2,2-Dibromo-4-isopropylacetophenone exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can act as electrophiles, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific application.
相似化合物的比较
2,4-Dibromoacetophenone: Similar in structure but lacks the isopropyl group, leading to different reactivity and applications.
2,2-Dibromo-4,4’-biphenyl: Contains a biphenyl core instead of an acetophenone core, resulting in distinct chemical properties.
2,2-Dibromo-4,4’-dimethylacetophenone: Similar but with methyl groups instead of an isopropyl group, affecting its steric and electronic properties.
属性
分子式 |
C11H12Br2O |
|---|---|
分子量 |
320.02 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H12Br2O/c1-7(2)8-3-5-9(6-4-8)10(14)11(12)13/h3-7,11H,1-2H3 |
InChI 键 |
XLWYDCYYORXJQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)




![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)

